molecular formula C4H8N2O B1148959 (R)-4-aminopyrrolidin-2-one CAS No. 1292324-66-3

(R)-4-aminopyrrolidin-2-one

Cat. No. B1148959
CAS RN: 1292324-66-3
M. Wt: 100.11912
InChI Key:
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Description

Synthesis Analysis

  • Synthesis pathways for related platinum(II) complexes, based on enantiomerically pure amino acid proline, include developing novel methods adapted from standard peptide chemistry to produce the 2-aminomethylpyrrolidine ligand and its derivatives (Diakos et al., 2009).
  • The double reduction of cyclic sulfonamides has been used to synthesize related compounds like (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine (Evans, 2007).
  • An efficient, practical synthesis of (R)-2-methylpyrrolidine, closely related to (R)-4-aminopyrrolidin-2-one, was achieved in high yield from readily available starting materials (Zhao et al., 2006).

Molecular Structure Analysis

  • The crystal structure of related platinum(II) complexes shows the five-membered ligand ring in an envelope conformation (Diakos et al., 2009).
  • For related chiral metal complexes, the ligand stereospecifically adopts a configuration on coordination, as seen in the low-temperature crystallographic analyses (Fenton et al., 1992).

Chemical Reactions and Properties

  • Novel rhodium(II)-catalyzed reactions have been developed for the synthesis of polysubstituted 3-aminopyrrole derivatives, demonstrating efficient methods for constructing C-N bonds (Lei et al., 2015).
  • The NBS- or TfCl-mediated reaction of 3-hydroxypyrroles with amines leads to the high-yield synthesis of 2-amino-4-pyrrolin-3-ones, including 4-pyrrolin-3-one-based amino esters (Golubev et al., 2021).

Physical Properties Analysis

  • The crystal structure, vibrational and dielectric properties of related compounds like [C7H18N2]2ClBiCl6.H2O have been studied, providing insight into the physical characteristics of compounds structurally similar to (R)-4-aminopyrrolidin-2-one (Tahar et al., 2013).

Chemical Properties Analysis

  • The direct conversion of 4-pentenylsulfonamides to 2-formylpyrrolidines and a 2-ketopyrrolidine via aerobic copper-catalyzed alkene aminooxygenation illustrates the chemical properties and reactions of related compounds (Wdowik & Chemler, 2017).

Scientific Research Applications

Stereochemistry and Pharmacological Profile

Research on enantiomerically pure derivatives of pyrrolidin-2-one, such as (R)-phenylpiracetam, has shown a direct relationship between the configuration of stereocenters and their biological properties. These studies highlight the significance of stereochemistry in enhancing the pharmacological profile of such compounds. The methodological approaches to synthesize single stereoisomers and the comparative pharmacological testing underscore the necessity of choosing the most effective stereoisomer for drug development, justifying drug substance purification from less active enantiomers (Veinberg et al., 2015).

Thiazolidin-4-Ones Bioactivity

Thiazolidin-4-ones, another important heterocyclic ring system of a pharmacophore, demonstrate a wide range of biological activities. Recent studies have focused on the antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties of thiazolidin-4-ones, indicating their significant potential as drug agents. The influence of different substituents on molecules' biological activity has been explored, offering insights for the rational design of new small molecules with enhanced biological activity, particularly among thiazolidin-4-one derivatives (Mech, Kurowska, & Trotsko, 2021).

Incretins and Diabetes Management

Incretin-based therapies, utilizing glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors, have emerged as promising strategies for the treatment of type 2 diabetes. These therapies not only lower glucose levels but also demonstrate potential renoprotective effects, suggesting a broader therapeutic application beyond glucose regulation. The clinical trials and studies on incretins highlight their role in managing diabetes and possibly providing benefits in treating other conditions related to insulin resistance and deficiency (Sachinidis et al., 2020).

properties

IUPAC Name

(4R)-4-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMSBKAHGYGPLD-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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